

# Spectroscopic and Biological Insights into Eupalinolide H: A Technical Guide

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## Compound of Interest

Compound Name: Eupalinolide H

Cat. No.: B11928675

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Eupalinolide H**, a sesquiterpene lactone isolated from *Eupatorium lindleyanum*. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.

## Spectroscopic Data

The structural elucidation of **Eupalinolide H** has been achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While a complete dataset including Infrared (IR) and Mass Spectrometry (MS) is not readily available in a single comprehensive public source, the detailed  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provides the foundational information for its structural characterization.

## Nuclear Magnetic Resonance (NMR) Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopic data for **Eupalinolide H** are summarized in the table below. These data were reported in the supplementary information of a study on related compounds from *Eupatorium lindleyanum*.

Position	<sup>1</sup> H Chemical Shift (δ) ppm	<sup>13</sup> C Chemical Shift (δ) ppm
1	134.2	
2	38.4	
3	81.3	
4	139.9	
5	126.1	
6	78.9	
7	50.1	
8	70.2	
9	40.8	
10	134.8	
11	120.2	
12	170.9	
13	125.1	
14	16.5	
15	20.9	
1'	167.3	
2'	128.2	
3'	138.1	
4'	15.9	
5'	20.4	
OAc	170.8, 20.9	

Note: The specific proton chemical shifts were not explicitly detailed in the provided table and would require access to the original spectral data for full assignment.

## Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Specific IR absorption bands and mass spectrometry fragmentation data for **Eupalinolide H** are not detailed in currently accessible literature. However, based on the known structure and data from similar sesquiterpene lactones, the following characteristics can be anticipated:

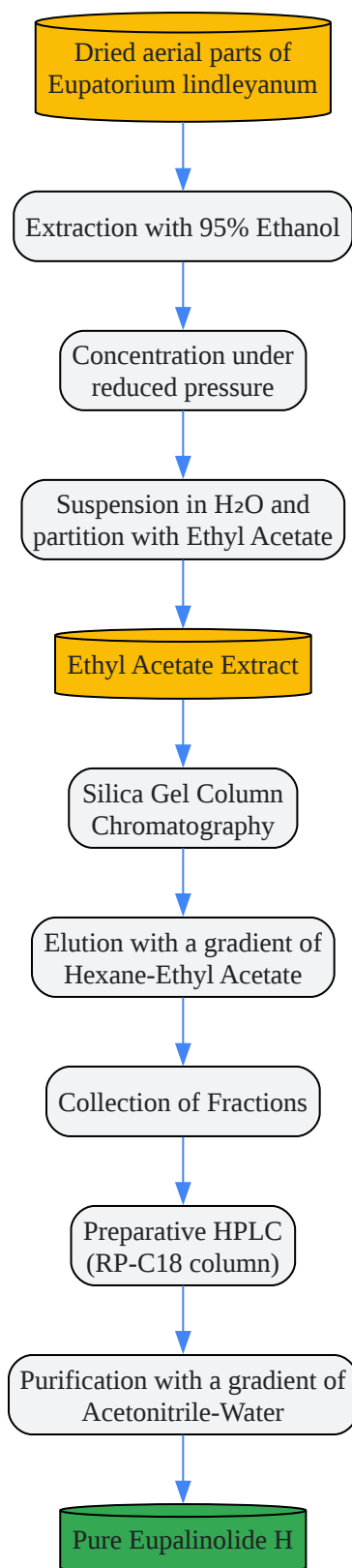
- **IR Spectroscopy:** The spectrum would likely exhibit characteristic absorption bands for a  $\gamma$ -lactone carbonyl group (around  $1770\text{ cm}^{-1}$ ), ester carbonyls (around  $1735\text{ cm}^{-1}$ ), and carbon-carbon double bonds (around  $1650\text{ cm}^{-1}$ ).
- **Mass Spectrometry:** High-resolution mass spectrometry (HRESIMS) would be used to determine the exact mass and molecular formula. The fragmentation pattern would likely show losses of the acetate and angelate side chains.

## Experimental Protocols

The following sections describe the general methodologies for the isolation and spectroscopic analysis of sesquiterpene lactones from Eupatorium species, which are applicable to **Eupalinolide H**.

### Isolation of Eupalinolide H

A general workflow for the isolation of **Eupalinolide H** from *Eupatorium lindleyanum* is as follows:



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Caption: General workflow for the isolation of **Eupalinolide H**.

## Spectroscopic Analysis

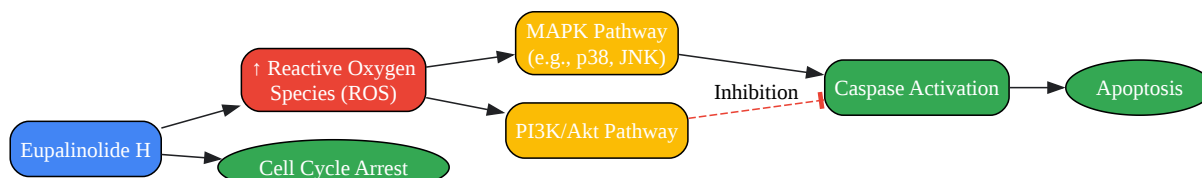
- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a Bruker AVANCE spectrometer at a frequency of 500 or 600 MHz for  $^1\text{H}$  and 125 or 150 MHz for  $^{13}\text{C}$ , respectively. Samples are dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) or methanol- $\text{d}_4$  ( $\text{CD}_3\text{OD}$ ), with tetramethylsilane (TMS) used as an internal standard. 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the complete structure and assign all proton and carbon signals.
- **IR Spectroscopy:** IR spectra are generally recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The sample is typically prepared as a KBr pellet or as a thin film.
- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a mass spectrometer, such as a Q-TOF or Orbitrap instrument, to determine the accurate mass and molecular formula of the compound.

## Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by **Eupalinolide H** are limited, research on structurally similar eupalinolides provides insights into its potential biological activities. Eupalinolides have been reported to exhibit a range of effects, including anti-inflammatory and cytotoxic activities.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

The cytotoxic effects of related eupalinolides are often mediated through the induction of apoptosis and cell cycle arrest.[\[4\]](#)[\[5\]](#) These processes are frequently linked to the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.

Based on the activities of its analogues, a hypothesized signaling pathway for the cytotoxic effects of **Eupalinolide H** is presented below.



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Caption: Hypothesized signaling pathway for **Eupalinolide H**-induced cytotoxicity.

This guide provides a foundational understanding of the spectroscopic characteristics and potential biological activities of **Eupalinolide H**. Further research is warranted to fully elucidate its complete spectroscopic profile and to confirm the specific signaling pathways through which it exerts its biological effects.

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## References

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